molecular formula C14H19NO4 B6647805 Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate

Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate

Cat. No.: B6647805
M. Wt: 265.30 g/mol
InChI Key: LDOUHSZUDVXTHM-UHFFFAOYSA-N
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Description

Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.2.1]heptane framework, often referred to as a norbornene structure, imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the norbornene structure. This intermediate is then subjected to various functionalization steps, including esterification and amide formation, to introduce the morpholine and ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable bicyclic structure.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The morpholine ring can enhance its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate: Similar bicyclic structure but lacks the morpholine and additional ester groups.

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another norbornene derivative with different ester substituents.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a nitrile group instead of the ester and morpholine functionalities.

Uniqueness

Methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate is unique due to its combination of a rigid bicyclic structure with functional groups that enhance its reactivity and potential biological activity. The presence of both ester and morpholine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-14(17)12-8-19-5-4-15(12)13(16)11-7-9-2-3-10(11)6-9/h2-3,9-12H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOUHSZUDVXTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1C(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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